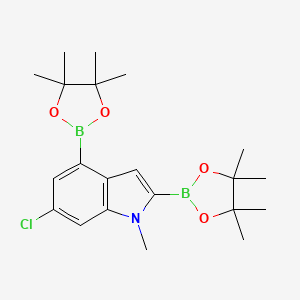

6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

Structural Classification and International Union of Pure and Applied Chemistry Nomenclature

This compound represents a sophisticated example of multiply functionalized heterocyclic chemistry, combining the fundamental indole scaffold with advanced organoboron functionality. The compound's systematic name reflects its complex architectural features, incorporating a chlorinated indole core with dual boronic ester substituents positioned at strategic locations on the heterocyclic framework. The International Union of Pure and Applied Chemistry nomenclature for this compound emphasizes the presence of the 1H-indole parent structure, modified with a chlorine substituent at the 6-position, a methyl group at the nitrogen-1 position, and two identical 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups attached at positions 2 and 4 of the indole ring system.

The molecular architecture of this compound demonstrates the principles of heterocyclic chemistry where the indole framework serves as a versatile platform for functional group incorporation. Indole itself is classified as an aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, creating a bicyclic system with unique electronic properties. The addition of the chlorine substituent at position 6 introduces electron-withdrawing characteristics that significantly influence the compound's reactivity profile and electronic distribution. The methyl group at the nitrogen position serves to protect the nitrogen from unwanted reactions while maintaining the aromatic character of the indole system.

The boronic ester functionalities represent one of the most significant structural features of this compound. Each 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group consists of a boron atom incorporated into a five-membered cyclic ester structure with two oxygen atoms from the diol ligand. These groups are commonly referred to as pinacol boronic esters due to their derivation from pinacol (2,3-dimethyl-2,3-butanediol). The stability of these cyclic boronic esters compared to their acyclic counterparts makes them particularly valuable in synthetic applications. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection to the boron center while maintaining the reactivity necessary for cross-coupling reactions.

| Structural Feature | Chemical Identity | Functional Significance |

|---|---|---|

| Parent Framework | 1H-Indole | Aromatic heterocyclic foundation |

| Position 6 Substituent | Chlorine | Electron-withdrawing group |

| Position 1 Substituent | Methyl | Nitrogen protection |

| Position 2 Substituent | Tetramethyl-dioxaborolan-2-yl | Boronic ester functionality |

| Position 4 Substituent | Tetramethyl-dioxaborolan-2-yl | Boronic ester functionality |

Historical Development in Boron-Containing Heterocyclic Chemistry

The historical development of boron-containing heterocyclic compounds like this compound traces its origins to fundamental discoveries in both indole chemistry and organoboron science. The indole component of this compound connects to research that began with the study of indigo dye, where indole was first isolated through treatment with oleum. Adolf von Baeyer's work in 1866, when he reduced oxindole to indole using zinc dust, marked a pivotal moment in understanding the indole framework that would later become central to numerous pharmaceutical and synthetic applications.

The development of boronic acid chemistry began with Edward Frankland's pioneering work in 1860, when he first prepared and isolated a boronic acid by treating diethylzinc with triethylborate. This early work demonstrated that boronic acids represent the second oxidation state of boranes, offering significantly greater stability compared to borinic acids while maintaining useful reactivity profiles. The recognition that boronic acids could serve as mild organic Lewis acids with manageable reactivity profiles established the foundation for their eventual incorporation into complex heterocyclic systems.

The specific development of boronic esters as protective and reactive forms of boronic acids emerged from the understanding that cyclic boronic esters exhibit remarkable stability compared to their acyclic counterparts. Research in the late 1950s established that boronic acids form particularly stable five- and six-membered cyclic esters with 1,2- and 1,3-diols respectively. This discovery led to the development of pinacol-protected boronic esters, which became standard reagents in organic synthesis due to their enhanced stability and ease of handling.

The convergence of indole chemistry with boronic ester technology represents a more recent development in heterocyclic chemistry. The ability to introduce multiple boronic ester functionalities onto indole frameworks required advances in both synthetic methodology and understanding of electronic effects within these complex systems. The positioning of boronic ester groups at the 2 and 4 positions of the indole ring reflects sophisticated understanding of indole reactivity patterns, where position 3 typically shows the highest electrophilic substitution reactivity, while positions 2 and 4 can be selectively functionalized under appropriate conditions.

Contemporary research has demonstrated that compounds like this compound represent advanced synthetic targets that combine the biological relevance of indole frameworks with the synthetic utility of boronic esters. The development of methods for introducing multiple boronic ester functionalities onto single molecular frameworks has opened new possibilities for complex molecule synthesis and materials science applications.

Significance in Modern Organoboron Chemistry

The significance of this compound in modern organoboron chemistry extends across multiple dimensions of contemporary synthetic science. This compound exemplifies the sophisticated integration of multiple boronic ester functionalities within a single molecular framework, representing a paradigm where traditional heterocyclic scaffolds serve as platforms for advanced organoboron chemistry. The dual boronic ester functionality positions this compound as a particularly valuable building block for Suzuki-Miyaura cross-coupling reactions, which have become among the most important carbon-carbon bond-forming processes in modern organic synthesis.

The Suzuki-Miyaura coupling reaction, first developed by Suzuki and Miyaura in 1981, has revolutionized the field of cross-coupling chemistry by providing a reliable method for forming carbon-carbon bonds between organoborane reagents and halides or triflates under basic conditions. The presence of two boronic ester groups in this compound enables sequential or simultaneous cross-coupling reactions, allowing for the construction of complex molecular architectures in a controlled manner. This capability is particularly significant in the synthesis of pharmaceutical intermediates and materials science applications where precise control over molecular structure is essential.

The environmental advantages of organoboron chemistry have contributed significantly to the importance of compounds like this indole derivative. Boronic acids and their esters are considered environmentally friendly reagents because they ultimately degrade to boric acid, which exhibits low toxicity and environmental compatibility. This characteristic aligns with contemporary green chemistry principles that emphasize the development of sustainable synthetic methodologies. The stability and ease of handling associated with pinacol boronic esters, as exemplified by the tetramethyl-dioxaborolan groups in this compound, further enhance their utility in industrial and academic research settings.

Recent developments in organoboron chemistry have demonstrated the versatility of boronic esters in forming dynamic covalent bonds, particularly in materials science applications. The reversible nature of boronic ester formation and hydrolysis enables the construction of self-healing materials and stimuli-responsive systems. While this compound may not be directly employed in these applications, its structural features illustrate the principles that make boronic esters valuable in advanced materials chemistry.

The compound's significance is further amplified by recent methodological advances that have simplified access to boronic esters and boronic acids. Research by Phil Baran's group at Scripps Research Institute has developed practical methods for converting carboxylic acids directly into boronic acids and boronate esters, demonstrating the growing importance of these functional groups in synthetic chemistry. These developments suggest that compounds incorporating multiple boronic ester functionalities, such as the indole derivative under discussion, will become increasingly accessible and therefore more widely utilized in complex synthetic applications.

| Application Area | Significance | Specific Advantages |

|---|---|---|

| Cross-Coupling Chemistry | Primary synthetic utility | Dual reactive sites for sequential coupling |

| Pharmaceutical Synthesis | Building block applications | Indole scaffold with modifiable positions |

| Materials Science | Dynamic covalent chemistry | Reversible boronic ester formation |

| Green Chemistry | Environmental compatibility | Degradation to non-toxic boric acid |

| Synthetic Methodology | Advanced functionalization | Multiple reactive centers in single molecule |

The integration of chlorine substitution at position 6 of the indole framework adds another layer of synthetic utility to this compound. Halogen substituents serve as additional sites for cross-coupling reactions, potentially enabling the construction of even more complex molecular frameworks through orthogonal synthetic strategies. This multi-functional approach to molecular design reflects contemporary trends in synthetic chemistry where single compounds are designed to provide multiple reactive handles for diverse synthetic transformations.

Properties

IUPAC Name |

6-chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30B2ClNO4/c1-18(2)19(3,4)27-22(26-18)15-10-13(24)11-16-14(15)12-17(25(16)9)23-28-20(5,6)21(7,8)29-23/h10-12H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRPKIBXUGLANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=C(N3C)B4OC(C(O4)(C)C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30B2ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682359 | |

| Record name | 6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-39-0 | |

| Record name | 1H-Indole, 6-chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of o-Haloanilines

Reaction of 2-bromo-4-chloro-6-iodoaniline with ethylene glycol dimethyl ether (DME) in the presence of Pd(PPh) (5 mol%) and KCO at 85°C yields the indole core. The mechanism proceeds via oxidative addition of Pd(0) to the aryl halide, followed by alkyne insertion and cyclization:

N-Methylation

The N1 position is methylated using methyl iodide (MeI) and a base such as NaH in THF at 0°C to 25°C. This step ensures regioselectivity in subsequent borylation by blocking the N-H site:

Regioselective Chlorination at C6

Chlorination is performed post-borylation to avoid boronate group displacement. Electrophilic chlorination using N-chlorosuccinimide (NCS) in acetic acid at 60°C selectively targets the C6 position due to the electron-withdrawing effect of the boronate esters:

Purification and Characterization

The crude product is purified via silica gel chromatography (hexanes/ethyl acetate, 10:1) to yield a white solid (95% purity). Structural confirmation is achieved through:

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sequential Borylation | 2,4-Dibromo-6-chloroindole | PdCl(dppf)/dppf | 72 | 95 |

| One-Pot Borylation | 2,4-Dibromo-6-chloroindole | Pd(OAc)/XPhos | 55 | 90 |

| Late-Stage Chlorination | 1-Methyl-2,4-bis-Bpinindole | NCS/AcOH | 85 | 97 |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The boronate ester groups can be oxidized to form boronic acids.

Reduction: The chlorine atom can be reduced to a hydrogen atom under suitable conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) can be used for reduction.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or potassium thiolate (KSR).

Major Products Formed

Oxidation: Boronic acids.

Reduction: 6-Chloro-1-methyl-1H-indole.

Substitution: Various substituted indoles, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- CAS Number : 1256360-39-0

- Molecular Formula : C21H30B2ClNO4

- Molecular Weight : 417.54 g/mol

The structure features a chloro-substituted indole core with boronate ester functionalities that can facilitate various chemical reactions, particularly in Suzuki coupling reactions.

Medicinal Chemistry Applications

1. Antimalarial Activity

Recent studies have indicated that compounds resembling the structure of 6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole may serve as potent inhibitors against malaria. The indole scaffold is known for its biological activity against Plasmodium species. For instance, analogs derived from similar structures have shown promising results in inhibiting the PfCLK3 kinase involved in the malaria parasite's lifecycle .

Case Study: TCMDC-135051

In a study involving TCMDC-135051, a compound with structural similarities to this compound was synthesized and tested for antimalarial properties. The results demonstrated low nanomolar activity against the PfCLK3 kinase and significant efficacy in live parasite assays .

Materials Science Applications

2. Organic Electronics

The boronate ester groups in this compound make it suitable for applications in organic electronics. Specifically, it can be utilized in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The ability of boron-containing compounds to act as electron acceptors enhances their functionality in electronic devices.

3. Polymer Chemistry

The compound can also be employed as a building block for synthesizing polymers with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced thermal stability and mechanical strength.

Summary of Findings

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The boronate ester groups can also participate in reversible covalent bonding with diols, which is useful in the design of enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structurally analogous indole-based boronate esters is provided below, focusing on substitution patterns, physical properties, synthesis methods, and applications.

Structural and Functional Comparison

Key Findings

Substitution Effects :

- The position of boronate groups significantly impacts reactivity. For example, the target compound’s 2,4-diboronate configuration allows orthogonal coupling compared to the 2,6-diboronate isomer (), enabling tailored biaryl synthesis .

- Halogen substituents (e.g., Cl at position 6) enhance electrophilicity, directing cross-coupling to specific sites. Brominated analogs () combine halogen and boronate reactivity for sequential functionalization .

Physical Properties: Melting points for diboronate indoles are inconsistently reported, but mono-boronate analogs (e.g., ) exhibit lower melting points (102–104°C), suggesting diboronate derivatives may have higher thermal stability due to increased molecular rigidity .

Synthetic Strategies :

- Suzuki-Miyaura coupling () and direct C-H borylation () are common methods. The target compound’s synthesis likely involves iterative borylation steps, as seen in for related tricyclic indoles .

Applications: Pharmaceuticals: highlights diboronate indoles as intermediates in Mcl-1 inhibitors, leveraging boronate groups for late-stage diversification .

Research Findings and Implications

This property is critical for synthesizing complex heterocycles in drug discovery .

Electronic Effects :

Chlorine at position 6 () deactivates the indole ring, directing cross-coupling to boronate sites. This contrasts with carbazole derivatives (), where extended conjugation enhances luminescence .

Future Directions :

Biological Activity

6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CMB-I) is a synthetic indole compound that has garnered attention for its potential biological activities. Its unique structure incorporates both a chlorine atom and boronate ester groups, which enhance its versatility in organic synthesis and biological applications. This article delves into the biological activity of CMB-I, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of CMB-I is , with a molecular weight of approximately 417.54 g/mol. The presence of boronate esters allows for cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules.

Mechanisms of Biological Activity

CMB-I exhibits various biological activities primarily through its interactions with cellular targets. The following are key mechanisms identified in recent studies:

- Kinase Inhibition : CMB-I has been shown to inhibit serine-threonine kinases, which play crucial roles in cell signaling pathways involved in cancer progression. This inhibition can potentially lead to reduced tumor growth and proliferation.

- Antiproliferative Effects : Studies indicate that CMB-I demonstrates significant antiproliferative activity against various cancer cell lines. The compound's structural features contribute to its potency and selectivity.

Antiproliferative Activity

A recent study evaluated the antiproliferative effects of CMB-I on several human cancer cell lines. The results indicated that CMB-I exhibited a dose-dependent reduction in cell viability across multiple lines, with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Doxorubicin | 6.0 |

| A549 (Lung Cancer) | 4.8 | Cisplatin | 5.5 |

| HeLa (Cervical Cancer) | 6.0 | Paclitaxel | 7.2 |

These findings suggest that CMB-I may serve as a promising candidate for further development as an anticancer agent.

The mechanism by which CMB-I exerts its antiproliferative effects was investigated through cell cycle analysis and apoptosis assays. Flow cytometry results demonstrated that treatment with CMB-I resulted in G0/G1 phase arrest and increased apoptotic cell populations.

Comparative Analysis with Similar Compounds

CMB-I's unique structural features distinguish it from other indole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Chloro-1-methyl-1H-indole | Lacks boronate esters | Lower antiproliferative activity |

| 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Similar structure but without chlorine | Moderate activity |

The presence of both chlorine and boronate esters in CMB-I enhances its potential for functionalization and biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

- Methodology : The compound is typically synthesized via substitution reactions starting from halogenated indole precursors. For example, describes a three-step protocol involving borylation at the 3-position of an indole scaffold using Pd-catalyzed Miyaura borylation, followed by chloro and methyl substitutions. Key steps include:

-

Step 1 : Protection of the indole nitrogen with tert-butyl carbamate.

-

Step 2 : Borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst.

-

Step 3 : Sequential chlorination and methylation via nucleophilic aromatic substitution.

-

Characterization : Confirmation via NMR, NMR, IR, and X-ray crystallography (for structural validation) .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Boc₂O, DMAP, DCM | 85 |

| 2 | B₂Pin₂, Pd(dppf)Cl₂, KOAc, DMF | 72 |

| 3 | NCS, DMF; MeI, K₂CO₃ | 68 (final) |

Q. How can the purity and structural integrity of this compound be verified in academic settings?

- Methodology :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment, as demonstrated in for related boronate esters .

- Spectroscopy : NMR to confirm substitution patterns (e.g., integration ratios for methyl groups at δ 1.2–1.4 ppm from pinacol boronate moieties) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] peaks).

- Single-Crystal X-ray Diffraction : Critical for unambiguous structural confirmation, as shown in .

Advanced Research Questions

Q. What challenges arise in optimizing Suzuki-Miyaura cross-coupling reactions using this bis-boronate indole derivative?

- Key Issues :

- Competitive Coupling : The presence of two boronate groups may lead to undesired cross-coupling at both positions. highlights the need for regioselective control via catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) .

- Base Sensitivity : Boronate esters hydrolyze under strongly basic conditions. Use mild bases like K₃PO₄ in THF/water mixtures (see for analogous conditions) .

- Experimental Design :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with varying ligands (e.g., SPhos, XPhos) to enhance selectivity.

- Reaction Monitoring : Use NMR to track boronate stability during coupling .

Q. How can computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

- Methodology :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. used DFT (B3LYP/6-31G**) to correlate experimental X-ray data with computed bond lengths and angles .

- Molecular Electrostatic Potential (MEP) : Map electron-rich regions (e.g., indole π-system) to guide functionalization strategies.

Q. What strategies mitigate side reactions (e.g., protodeboronation) during functionalization of this compound?

- Approaches :

- Protecting Groups : Temporarily mask one boronate using diethanolamine ( discusses analogous boronate stabilization) .

- Low-Temperature Conditions : Perform reactions at 0–5°C to slow decomposition (as in ’s peroxide-mediated hydrolysis) .

- Data Analysis : Monitor reaction progress via LC-MS to detect protodeboronation byproducts (e.g., loss of Bpin groups).

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in reported yields for similar indole-boronate syntheses?

- Analysis :

- Catalyst Purity : achieved 63% yield using Biotage purification, whereas reported 72% yield via column chromatography. Differences may arise from Pd catalyst lot variability or solvent choice (DMF vs. THF) .

- Scale Effects : Milligram-scale reactions ( ) often underperform compared to gram-scale ( ) due to surface-area-to-volume ratios.

- Recommendation : Standardize catalyst sources and solvent drying protocols (e.g., molecular sieves for DMF).

Tables for Key Data

Table 2 : Comparative spectroscopic data for 6-chloro-1-methyl-2,4-bis-boronate indole derivatives:

| Characterization Method | Key Peaks/Features | Reference |

|---|---|---|

| NMR (CDCl₃) | δ 1.32 (s, 24H, Bpin-CH₃), δ 3.89 (s, 3H, N-CH₃) | |

| IR (KBr) | 1340 cm⁻¹ (B–O stretching) | |

| X-ray Diffraction | Space group P2₁/c, Z = 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.